molecular formula C13H10O3 B12452698 (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid

(2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid

Cat. No.: B12452698
M. Wt: 214.22 g/mol
InChI Key: NXFJMNHCFFZDTM-UHFFFAOYSA-N
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Description

(2E)-3-(2-Furyl)-2-phenylacrylic acid is an organic compound characterized by the presence of a furan ring and a phenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Furyl)-2-phenylacrylic acid typically involves the condensation of 2-furaldehyde with benzaldehyde in the presence of a base, followed by the addition of malonic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods: On an industrial scale, the production of (2E)-3-(2-Furyl)-2-phenylacrylic acid can be achieved through a similar synthetic route, with optimization of reaction parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2E)-3-(2-Furyl)-2-phenylacrylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(2-Furyl)-2-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its furan ring and phenyl group contribute to its reactivity and ability to form stable complexes with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Uniqueness: (2E)-3-(2-Furyl)-2-phenylacrylic acid stands out due to the presence of both the furan ring and phenyl group, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in multiple fields .

Properties

IUPAC Name

3-(furan-2-yl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFJMNHCFFZDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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